3-(3,4-dihydro-2H-1,5-benzodioxepin-7-yl)-7-methoxy-2-methyl-6-propyl-4H-chromen-4-one
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Description
3-(3,4-dihydro-2H-1,5-benzodioxepin-7-yl)-7-methoxy-2-methyl-6-propyl-4H-chromen-4-one is a useful research compound. Its molecular formula is C23H24O5 and its molecular weight is 380.44. The purity is usually 95%.
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Scientific Research Applications
Synthesis and Chemical Properties
Research has delved into synthesizing novel compounds with the core structure of chromen-4-one derivatives, which include efforts to understand their chemical properties and the development of methods for their synthesis. These efforts aim to explore the compounds' potential in various biological applications. For instance, studies have reported on the synthesis of chromen-4-one derivatives through reductive amination, showcasing their significant antibacterial and antifungal activities. Such studies provide a foundation for further exploration of chromen-4-one derivatives in medicinal chemistry (Mandala et al., 2013).
Antimicrobial Activity
Several studies have synthesized and evaluated chromen-4-one derivatives for their antimicrobial properties. These compounds have been found to exhibit significant antibacterial and antifungal activities, suggesting their potential as antimicrobial agents. Research into these compounds includes not only their synthesis but also molecular docking studies to understand their interactions with biological targets, further underlining their relevance in developing new antimicrobial strategies (Mandala et al., 2013).
Photochemical Studies
The photochemical behavior of chromen-4-one derivatives has also been a subject of study, revealing insights into their reactivity under UV light and potential for synthesizing novel compounds through photo-reorganization. These investigations contribute to a broader understanding of chromen-4-one chemistry and its applications in synthesizing complex molecular structures (Dalal et al., 2017).
Molecular Docking and Pharmacological Studies
Research on chromen-4-one derivatives extends to their pharmacological potential, with studies employing molecular docking to predict their interactions with biological targets. Such work aims to identify promising candidates for further development as therapeutic agents, particularly in the context of antimicrobial and anticancer activities. The exploration of these compounds through both synthesis and computational studies highlights their versatility and potential in drug discovery (Okasha et al., 2022).
Anticancer Activities
Investigations into the anticancer properties of chromen-4-one derivatives have shown promising results, with certain compounds exhibiting the ability to induce apoptosis in cancer cells. These studies not only contribute to the understanding of these compounds' mechanisms of action but also highlight their potential as scaffolds for developing new anticancer therapies (Sakagami et al., 2015).
properties
IUPAC Name |
3-(3,4-dihydro-2H-1,5-benzodioxepin-7-yl)-7-methoxy-2-methyl-6-propylchromen-4-one |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H24O5/c1-4-6-15-11-17-20(13-19(15)25-3)28-14(2)22(23(17)24)16-7-8-18-21(12-16)27-10-5-9-26-18/h7-8,11-13H,4-6,9-10H2,1-3H3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
MWZISGWWVVEOIL-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCC1=CC2=C(C=C1OC)OC(=C(C2=O)C3=CC4=C(C=C3)OCCCO4)C |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H24O5 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
380.4 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.